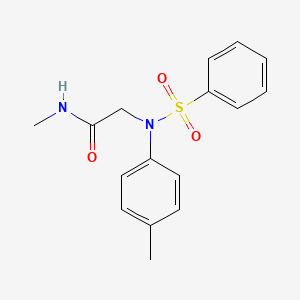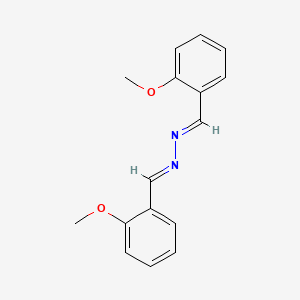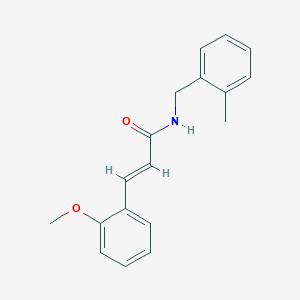
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
作用機序
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This alteration in the epigenetic landscape of cancer cells results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by altering the expression of genes involved in these processes. It also promotes the differentiation of cancer cells, leading to the suppression of tumor growth. N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for HDAC enzymes, its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and its low toxicity to normal cells. However, N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations, including its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, including its use in combination with other anti-cancer drugs to enhance its efficacy, the development of more potent and selective HDAC inhibitors, and the exploration of its therapeutic potential in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and to identify biomarkers that can predict its efficacy in cancer patients.
In conclusion, N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a promising compound with potential therapeutic applications in cancer treatment and other diseases. Its ability to inhibit HDAC activity and induce cell cycle arrest, apoptosis, and differentiation in cancer cells makes it a promising candidate for further research and development.
合成法
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of N-(4-methylphenyl)sulfonyl glycine with N-methyl-4-(trifluoromethyl)aniline in the presence of a base. The resulting product is then treated with acetic anhydride to yield N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. This synthesis method has been optimized to obtain high yields of the compound with high purity.
科学的研究の応用
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a crucial role in cancer development and progression. By inhibiting HDAC activity, N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to the suppression of tumor growth.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13-8-10-14(11-9-13)18(12-16(19)17-2)22(20,21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMRWFJIYRFLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)

![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)

![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)





![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
